Cas no 2679809-50-6 (rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide)

Technical Introduction: rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide is a chiral sulfonamide derivative featuring a cyclobutane core with a phenyl substituent at the 2-position. Its stereochemistry, with (1R,2S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The sulfonamide moiety enhances its utility as a versatile building block for designing bioactive molecules, particularly in medicinal chemistry applications. The cyclobutane ring imparts conformational rigidity, which can influence binding affinity and metabolic stability in drug candidates. This compound is of interest for studying structure-activity relationships (SAR) and developing novel therapeutic agents. High purity and well-defined stereochemistry ensure reproducibility in research and development processes.
rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide structure
2679809-50-6 structure
Product Name:rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide
CAS No:2679809-50-6
MF:C10H13NO2S
MW:211.28072142601
CID:5642953
PubChem ID:165916207
Update Time:2025-09-18

rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide
    • 2679809-50-6
    • EN300-28273112
    • Inchi: 1S/C10H13NO2S/c11-14(12,13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,11,12,13)/t9-,10+/m0/s1
    • InChI Key: OWHHRTRZBAIBMW-VHSXEESVSA-N
    • SMILES: S([C@@H]1CC[C@H]1C1C=CC=CC=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 211.06669983g/mol
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 68.5Ų

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Additional information on rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide

Introduction to Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide (CAS No. 2679809-50-6)

Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2679809-50-6, represents a class of molecules that exhibit promising biological activities. The structural framework of this sulfonamide derivative, characterized by a cyclobutane ring substituted with a phenyl group and a sulfonamide functional group, makes it an intriguing candidate for further investigation.

The sulfonamide moiety is a well-documented pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the cyclobutane ring introduces conformational rigidity, which can influence the compound's binding affinity and selectivity. This structural feature has been widely explored in the development of novel therapeutic agents, particularly in the treatment of various diseases.

In recent years, there has been a surge in research focused on developing new sulfonamide-based drugs due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide, with its specific stereochemistry, has been investigated for its potential therapeutic applications. The stereoisomerism of this compound plays a crucial role in determining its biological efficacy, making it a subject of intense study.

One of the most compelling aspects of Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide is its potential as a lead compound for drug discovery. Researchers have leveraged computational methods and high-throughput screening to identify derivatives with enhanced biological activity. The cyclobutane ring's rigidity provides a stable scaffold for further modifications, allowing chemists to fine-tune the molecule's properties for optimal pharmacological effects.

The synthesis of Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques have been employed to ensure high yields and purity of the final product. These techniques include asymmetric synthesis and chiral resolution methods, which are essential for producing enantiomerically pure compounds like this one.

Recent studies have highlighted the importance of understanding the molecular interactions between Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide and biological targets. Molecular docking simulations have been used to predict how this compound might bind to specific proteins or enzymes involved in disease pathways. These simulations provide valuable insights into the compound's mechanism of action and help guide further optimization efforts.

The pharmacokinetic properties of Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide are also under investigation. Understanding how the body processes this compound is crucial for developing effective therapeutic strategies. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a drug candidate. These studies are essential for predicting dosing regimens and minimizing side effects.

In conclusion, Rac-(1R,2S)-2-phenylcyclobutane-1-sulfonamide (CAS No. 2679809-50-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development. As research continues to uncover new applications for this sulfonamide derivative, it is likely to play an important role in the discovery and development of novel therapeutic agents.

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